Tris(chloropropyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(chloropropyl) phosphite: is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams, polyvinyl chloride (PVC), and ethylene-vinyl acetate (EVA) to enhance their fire resistance properties . The compound is known for its effectiveness in reducing flammability and is often used as a replacement for brominated flame retardants due to its lower toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) phosphite is prepared industrially by the reaction of propylene oxide with phosphoryl chloride. The reaction typically involves the following steps :
Reaction: Propylene oxide is reacted with phosphoryl chloride in the presence of a catalyst. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphite being the dominant isomer.
Purification: The crude product is washed and dehydrated to remove acidic impurities and residual catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction is carried out under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Tris(chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and chloropropanol.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tris(chloropropyl) phosphate.
Hydrolysis: Phosphoric acid and chloropropanol.
Substitution: Various organophosphorus derivatives.
Scientific Research Applications
Chemistry: Tris(chloropropyl) phosphite is used as a flame retardant in various polymeric materials, including polyurethane foams, PVC, and EVA. It enhances the fire resistance of these materials, making them safer for use in construction, automotive, and consumer products .
Biology and Medicine: Research has shown that this compound can have toxic and genotoxic effects on living organisms. Studies have investigated its impact on human lymphocytes, microalgae, and bacteria, highlighting the potential risks associated with its widespread use .
Industry: In addition to its use as a flame retardant, this compound is also employed as a plasticizer in various industrial applications. It improves the flexibility and durability of plastic materials, making them suitable for a wide range of uses .
Mechanism of Action
Molecular Targets and Pathways: Tris(chloropropyl) phosphite exerts its flame-retardant effects by interfering with the combustion process. It releases phosphoric acid upon decomposition, which acts as a flame retardant by promoting char formation and inhibiting the release of flammable gases .
Pathways Involved: The compound undergoes hydrolysis and oxidation reactions, leading to the formation of phosphoric acid and other derivatives. These reactions contribute to its effectiveness as a flame retardant .
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: A related compound used as a flame retardant and plasticizer.
Uniqueness: Tris(chloropropyl) phosphite is unique due to its specific isomeric composition and its effectiveness in enhancing the fire resistance of various polymeric materials. Its lower toxicity compared to brominated flame retardants makes it a preferred choice in many applications .
Properties
CAS No. |
50922-79-7 |
---|---|
Molecular Formula |
C9H18Cl3O3P |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
tris(3-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-9H2 |
InChI Key |
MNYMCNKOMVREHV-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(OCCCCl)OCCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.